![molecular formula C13H20N2O B3034808 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol CAS No. 229007-41-4](/img/structure/B3034808.png)
1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
Overview
Description
The compound is a derivative of 4-aminophenol . 4-Aminophenol, also known as para-aminophenol or PAP, is an organic compound with the formula H₂NC₆H₄OH. It is a derivative of phenol and is an isomer of 2-aminophenol and 3-aminophenol .
Synthesis Analysis
While specific synthesis methods for “1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol” are not available, amines can generally be synthesized through various methods. For instance, primary amines can be obtained by hydrogenation or by lithium aluminum hydride reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides .Chemical Reactions Analysis
The chemical reactions involving amines can be quite diverse. For example, amines can undergo reactions such as alkylation, acylation, and sulfonation .Scientific Research Applications
Fluorescent Labeling Reagent for Determination of Fatty Acids
- Application : 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol (PIA) serves as a novel fluorescent labeling reagent. Researchers have successfully applied it to determine fatty acids in raspberry varieties using high-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry identification . PIA derivatizes fatty acids, allowing their separation and quantification.
Cation Recognition Properties
- Application : A pyridine-based derivative of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol was designed and evaluated for its cation recognition properties. It selectively recognizes Hg^2+ ions, exhibiting a visible color change. This compound could serve as a naked-eye sensor for detecting mercury ions .
Stable Radical Isoporphyrin Copolymers
- Application : Researchers have used 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol derivatives to prepare isoporphyrin copolymers. These copolymers exhibit photoelectrocatalytic properties and prevent oxidation of the diphosphine ligand .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)-2-piperidin-1-ylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h4-7,13,16H,1-3,8-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGVNBTBSIFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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